![molecular formula C14H15N3O3S2 B2491327 ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 923440-33-9](/img/structure/B2491327.png)
ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
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Description
The compound "ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate" is a multifaceted molecule with significant interest in organic chemistry due to its complex structure and potential for various chemical reactions and properties. Its synthesis and analysis contribute to the understanding of heterocyclic chemistry and the development of new compounds with diverse applications.
Synthesis Analysis
The synthesis of related ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases a range of reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature. These procedures underline the synthetic versatility of thiazolopyridine carboxylates and their derivatives through various room-temperature reactions, leading to compounds with diverse functionalities (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, reveals minimal dihedral angles between the thiophene ring and adjacent groups, indicating a nearly planar structure conducive to specific intramolecular interactions. These structural insights are crucial for understanding the molecule's reactivity and physical properties (Mukhtar et al., 2012).
Chemical Reactions and Properties
Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate transformations into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates illustrate the chemical reactivity of this molecule class. Reactions with aromatic amines or monosubstituted hydrazines produce a variety of substituted thiazolopyridine carboxylates, demonstrating the compound's versatility in synthesizing heterocyclic structures (Albreht et al., 2009).
Physical Properties Analysis
The synthesis and characterization of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate provide insights into the physical properties of such compounds. Elemental analysis and spectral data confirm the structures, while in vitro studies reveal their potential bioactivity, indicating a relationship between molecular structure and physical properties (Gomha, Muhammad, & Edrees, 2017).
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has been dedicated to synthesizing and characterizing novel compounds related to ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate. For instance, the preparation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the utility of similar compounds in generating new molecular structures. These compounds' structures were confirmed using elemental analysis and spectroscopic data, indicating a broad application in the synthesis of heterocyclic compounds (Mohamed, 2021).
Antiproliferative Activities
Some derivatives have been tested for their antiproliferative activities, revealing significant potential in medical applications, particularly in cancer research. Novel thiophene and thienopyrimidine derivatives have shown promising activity against breast and colon cancer cell lines. Such studies highlight the importance of these compounds in developing new therapeutic agents (Ghorab et al., 2013).
Heterocyclic Chemistry and New Reaction Pathways
The exploration of new synthetic pathways and the creation of heterocyclic compounds using this compound or similar structures have been a significant area of research. Studies have demonstrated various methods for synthesizing pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, showcasing the compound's versatility in generating diverse chemical structures (El-kashef et al., 2010).
Antimicrobial Evaluation
The antimicrobial properties of thiophene-based heterocycles have been evaluated, with some compounds showing pronounced activity against various microbial strains. This indicates the potential use of these compounds in developing new antimicrobial agents, contributing to the fight against resistant microbial infections (Bhuiyan et al., 2006).
properties
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c1-2-20-14(19)17-6-5-9-11(8-17)22-13(15-9)16-12(18)10-4-3-7-21-10/h3-4,7H,2,5-6,8H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJFWZBKVVGXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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